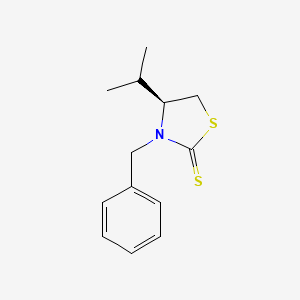![molecular formula C8H22Cl2O2Si3 B3243619 Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane CAS No. 158465-60-2](/img/structure/B3243619.png)
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
説明
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane, commonly known as BCDMS, is an organosilicon compound that has been widely used in the field of chemical research. This compound has a unique chemical structure that makes it an important tool for various applications.
作用機序
The mechanism of action of BCDMS is based on its ability to cross-link polymers and other materials. When BCDMS is added to a polymer or coating, it reacts with the functional groups present in the material, forming covalent bonds. This cross-linking process improves the mechanical and thermal properties of the material, making it more durable and resistant to degradation.
Biochemical and Physiological Effects:
BCDMS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is not considered to be a carcinogen or mutagen.
実験室実験の利点と制限
The advantages of using BCDMS in lab experiments include its high reactivity and versatility. It can be used as a cross-linking agent for a wide range of materials, and it is easy to handle and store. However, BCDMS has some limitations, including its high cost and potential toxicity. It should be handled with care and disposed of properly to avoid any negative environmental impact.
将来の方向性
There are several future directions for the research and application of BCDMS. One potential area of research is the development of new synthetic methods for BCDMS that are more cost-effective and environmentally friendly. Another direction is the exploration of new applications for BCDMS in the field of materials science, such as the development of new coatings and adhesives. Additionally, further studies are needed to explore the potential biochemical and physiological effects of BCDMS, as well as its potential toxicity to humans and the environment.
Conclusion:
In conclusion, BCDMS is an important organosilicon compound that has been widely used in scientific research. Its unique chemical structure and reactivity make it a valuable tool for a wide range of applications, including cross-linking polymers and surface modification. While BCDMS has some limitations and potential risks, it remains an important tool for materials science research and development. Further research is needed to explore its full potential and ensure its safe and responsible use.
科学的研究の応用
BCDMS has been widely used in scientific research as a cross-linking agent for polymers, coatings, and adhesives. It has also been used as a surface modifier for various materials, including glass, metal, and plastic. BCDMS is a useful reagent for the preparation of organosilicon compounds, which have many applications in the field of materials science.
特性
IUPAC Name |
bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22Cl2O2Si3/c1-13(2,7-9)11-15(5,6)12-14(3,4)8-10/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWHLUBONGKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)O[Si](C)(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158465-60-2 | |
| Record name | Polydimethylsiloxane, chloromethyl terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B3243536.png)
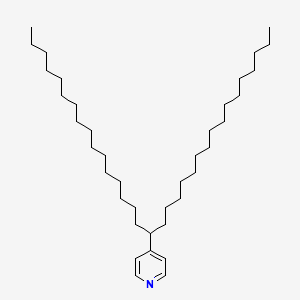
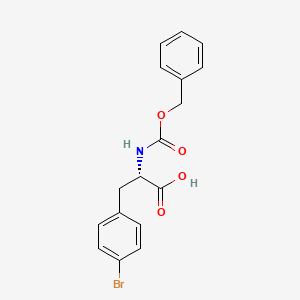
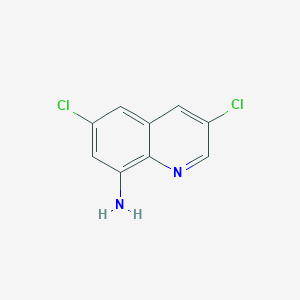
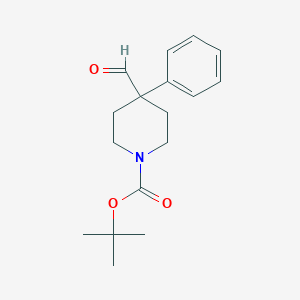
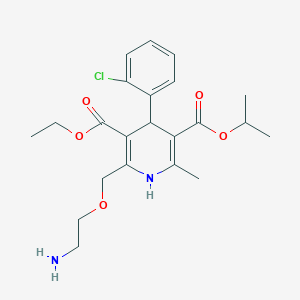
![[3,4,5-Triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B3243582.png)
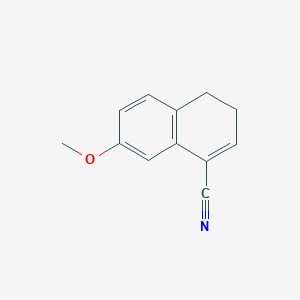



![1H-Benz[e]indolium, 3-[(4-carboxyphenyl)methyl]-1,1,2-trimethyl-, bromide (1:1)](/img/structure/B3243625.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3243629.png)
